molecular formula C13H18BrNO2 B6638367 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide

3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide

Cat. No.: B6638367
M. Wt: 300.19 g/mol
InChI Key: DHFMRVNMMYYGAI-UHFFFAOYSA-N
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Description

3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the third position of the benzene ring, a hydroxybutyl group attached to the nitrogen atom, and two methyl groups at the nitrogen and fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide can be achieved through a multi-step process:

  • Bromination: : The starting material, N-(3-hydroxybutyl)-N,5-dimethylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the third position of the benzene ring.

  • Amidation: : The brominated intermediate is then subjected to amidation with 3-hydroxybutylamine. This step involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-bromo-N-(3-oxobutyl)-N,5-dimethylbenzamide.

    Reduction: Formation of N-(3-hydroxybutyl)-N,5-dimethylbenzamide.

    Substitution: Formation of 3-azido-N-(3-hydroxybutyl)-N,5-dimethylbenzamide.

Scientific Research Applications

3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound can be utilized in the design of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be employed in biochemical assays to study its interactions with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxybutyl group can participate in hydrogen bonding and hydrophobic interactions with target proteins, leading to modulation of their activity. The compound may also inhibit or activate specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-hydroxypropyl)-N,5-dimethylbenzamide
  • 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzoate
  • 3-chloro-N-(3-hydroxybutyl)-N,5-dimethylbenzamide

Uniqueness

3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide is unique due to the presence of both the bromine atom and the hydroxybutyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-6-11(8-12(14)7-9)13(17)15(3)5-4-10(2)16/h6-8,10,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFMRVNMMYYGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N(C)CCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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